molecular formula C11H9BrFNO2 B11842283 Ethyl 3-Bromo-6-fluoroindole-1-carboxylate

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate

Cat. No.: B11842283
M. Wt: 286.10 g/mol
InChI Key: XJSQORMXTNNUFD-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H9BrFNO2, is a valuable research chemical used in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-6-fluoroindole-1-carboxylate typically involves the bromination and fluorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product undergoes further bromination and fluorination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents due to its biological activity.

    Biological Studies: The compound is studied for its antiviral, anti-inflammatory, and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-6-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The indole scaffold allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Bromoindole-1-carboxylate
  • Ethyl 6-Fluoroindole-1-carboxylate
  • Ethyl 3-Fluoroindole-1-carboxylate

Uniqueness

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and biological activity compared to similar compounds with only one halogen substitution.

Biological Activity

Ethyl 3-Bromo-6-fluoroindole-1-carboxylate (CAS# 1375064-61-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

  • Molecular Formula : C11H9BrFNO2
  • Molecular Weight : 286.10 g/mol
  • IUPAC Name : this compound
  • LogP : 3.54750

The compound features an indole structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, a related compound demonstrated significant inhibitory effects on HIV-1 integrase, with IC50 values indicating strong antiviral activity (IC50 = 3.11 μM) when structurally optimized . The mechanism involves chelation with metal ions at the active site of integrase, enhancing binding affinity and efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The introduction of halogens and functional groups at specific positions on the indole ring can significantly alter the compound's interaction with biological targets. For example:

CompoundSubstituentIC50 (μM)Activity
1-Br32.37Moderate
2-F3.11High
3-NO2VariableLow

This table illustrates how different substituents influence the inhibitory activity against integrase, emphasizing the importance of structural modifications in enhancing biological efficacy .

Case Study 1: Integrase Inhibition

A study focusing on indole derivatives evaluated their ability to inhibit HIV-1 integrase. The results showed that this compound had improved binding due to its halogenated structure, which facilitated π-stacking interactions with nucleic acids and enhanced metal ion chelation .

Case Study 2: Anticancer Activity

In another investigation involving various indole derivatives, compounds similar to ethyl 3-bromo-6-fluoroindole were tested against different cancer cell lines. The findings suggested that modifications leading to increased lipophilicity could improve cellular uptake and cytotoxicity .

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 3-bromo-6-fluoroindole-1-carboxylate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3

InChI Key

XJSQORMXTNNUFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=C(C=C2)F)Br

Origin of Product

United States

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